molecular formula C15H9FO6 B6410278 3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid CAS No. 1261977-69-8

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6410278
CAS No.: 1261977-69-8
M. Wt: 304.23 g/mol
InChI Key: ZCMACABEEFFZHO-UHFFFAOYSA-N
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Description

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid is an aromatic compound that features both carboxylic acid and fluorine functional groups

Properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-12-2-1-7(13(17)18)6-11(12)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMACABEEFFZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691881
Record name 6'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-69-8
Record name [1,1′-Biphenyl]-3,3′,5-tricarboxylic acid, 6′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261977-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dicarboxyphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with a suitable aromatic precursor, nitration is performed to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Diazotization and Fluorination: The amines are converted to diazonium salts, which are subsequently fluorinated.

    Carboxylation: The final step involves carboxylation to introduce carboxylic acid groups at the desired positions.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(3,5-dicarboxyphenyl)-4-fluorobenzoic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of hydroxy or amino derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dicarboxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dicarboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.

    3,5-Dicarboxyphenylterephthalamide: Contains an amide linkage, offering different chemical properties and applications.

    3,5-Dicarboxyphenylbenzimidazole: Features a benzimidazole ring, which can influence its biological activity.

Uniqueness

3-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both carboxylic acid and fluorine functional groups

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